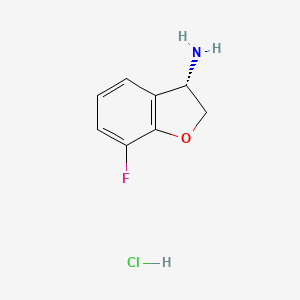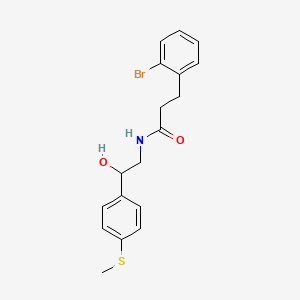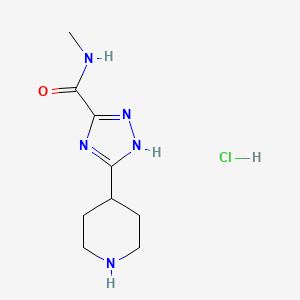
N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride” is a derivative of piperidine, which is a common structure in many pharmaceuticals . The presence of the 1,2,4-triazole ring suggests that it might have potential antifungal properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperidine ring provides a basic nitrogen atom, the 1,2,4-triazole ring is aromatic and can participate in pi stacking interactions, and the carboxamide group can form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the piperidine ring could be alkylated, the carboxamide group could be hydrolyzed, and the 1,2,4-triazole ring could participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine ring would likely make it a base, and the carboxamide group could allow it to form hydrogen bonds .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate leads to protected piperazines . These piperazines can be deprotected and selectively cyclized to form piperazinopyrrolidinones .
Pharmaceutical Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Synthesis of Substituted Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Activity
A series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antagonistic Activity
In superior cervical ganglion neurons, certain piperidine derivatives competitively antagonize the Ca 2+ current effect of the cannabinoid (CB) agonist .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-methyl-5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.ClH/c1-10-9(15)8-12-7(13-14-8)6-2-4-11-5-3-6;/h6,11H,2-5H2,1H3,(H,10,15)(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRJZEFPMNZVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=N1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2625316.png)
![5-Methyl-3-(propan-2-yl)-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2625317.png)
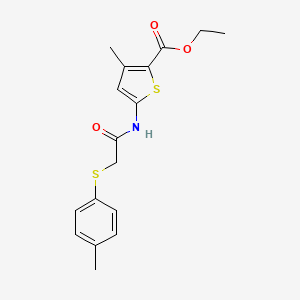
![N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2625319.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2625322.png)
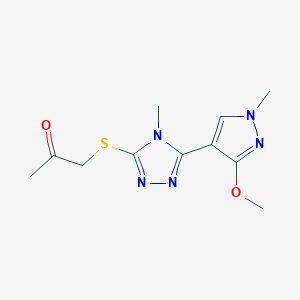
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)

![3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2625328.png)
![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)
